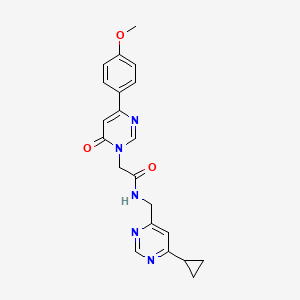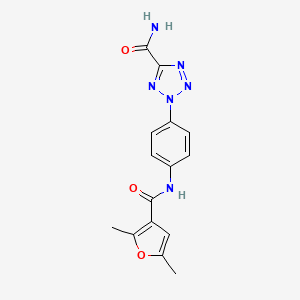
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, also known as DMF-TTZ, is a tetrazole-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antitumor Activity
Research on similar tetrazole derivatives has shown significant antitumor activity. For example, compounds related to the tetrazole family have been synthesized and tested for their potential in treating various cancers. These compounds act through different mechanisms, such as interfering with DNA synthesis or inhibiting specific enzymes critical for cancer cell proliferation. The synthesis and chemistry of such compounds, like the imidazotetrazines, offer a broad spectrum of antitumor agents, highlighting the potential of tetrazole derivatives in oncology research (Stevens et al., 1984).
Antiprotozoal Agents
Tetrazole derivatives have also shown promise as antiprotozoal agents. For instance, certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibit strong activity against protozoal infections, suggesting their potential in treating diseases like malaria and sleeping sickness. The synthesis of these compounds and their in vitro and in vivo activities underscore the versatility of tetrazole derivatives in developing new therapeutic agents (Ismail et al., 2004).
Antimicrobial and Antiviral Applications
The antimicrobial and antiviral properties of tetrazole derivatives further extend their research applications. By modifying the tetrazole core and incorporating various functional groups, researchers have developed compounds with potent activity against a range of microbial and viral pathogens. This versatility makes tetrazole derivatives valuable in the search for new antimicrobial and antiviral drugs, addressing the growing concern of drug resistance (Talupur et al., 2021).
Molecular Docking and Drug Design
The structural diversity of tetrazole derivatives makes them suitable for molecular docking studies, which are crucial in drug design. By understanding how these compounds interact with target proteins at the molecular level, researchers can optimize their structures for enhanced efficacy and selectivity. This approach has been instrumental in the development of new drugs with tetrazole cores, tailored for specific therapeutic targets (Fahim et al., 2019).
Propriétés
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-8-7-12(9(2)24-8)15(23)17-10-3-5-11(6-4-10)21-19-14(13(16)22)18-20-21/h3-7H,1-2H3,(H2,16,22)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOWDYQCVDBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,5-dimethylfuran-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

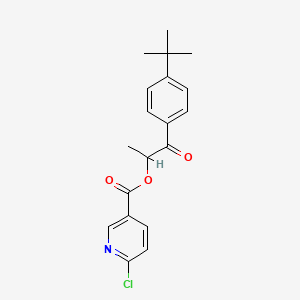
![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)
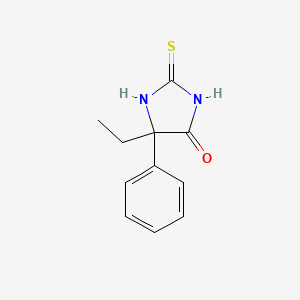
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B2606862.png)
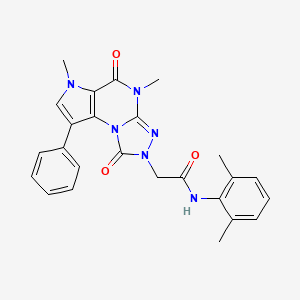
![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
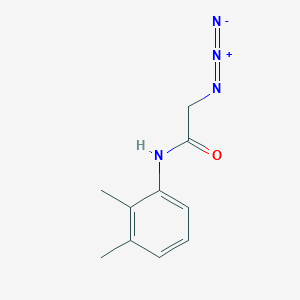
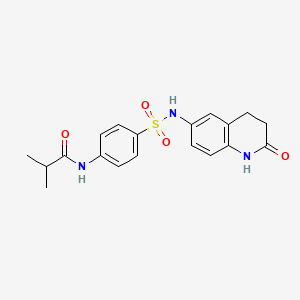
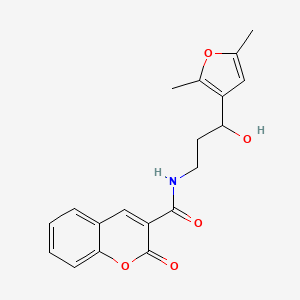
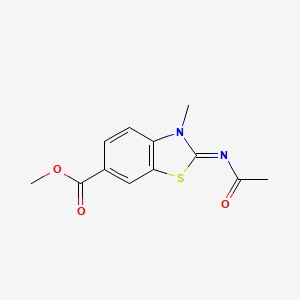
![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)
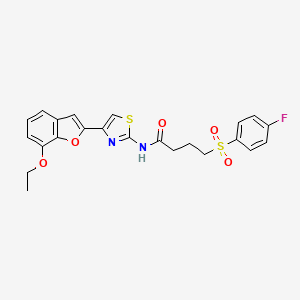
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)
